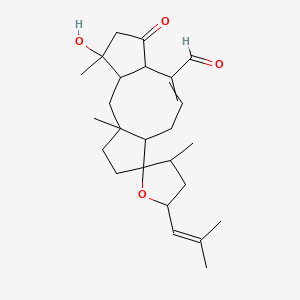

Ophiobolin A

Description

Structure

2D Structure

Properties

IUPAC Name |

4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYYLZRWWNBROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Ophiobolin a

Elucidation of the Biosynthetic Pathway of Ophiobolin A

The biosynthesis of this compound is a complex, multi-step process that begins with fundamental metabolic precursors and progresses through a series of enzymatic transformations to yield the characteristic tricyclic 5-8-5 ring system.

Precursor Utilization (e.g., Mevalonate (B85504) Pathway)

The foundational building blocks for this compound, like other terpenoids, originate from the mevalonate (MVA) pathway researchgate.netmdpi.comresearchgate.netrsc.orgnih.govmdpi.com. This pathway commences with acetyl-CoA, which is converted through a series of enzymatic reactions into key isoprenoid intermediates: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP) mdpi.comresearchgate.netmdpi.com. These C5 units are then sequentially assembled by prenyltransferases (PTs) into longer-chain isoprenoid diphosphates. Specifically, IPP and DMAPP are elongated to farnesyl pyrophosphate (FPP, C15), then to geranylgeranyl pyrophosphate (GGPP, C20), and finally to geranylfarnesyl pyrophosphate (GFPP, C25) researchgate.netresearchgate.netmdpi.comnih.gov. GFPP serves as the direct acyclic precursor for the sesterterpene skeleton of this compound researchgate.netresearchgate.netmdpi.comnih.gov. The efficient supply and availability of these C5 precursors are critical for the accumulation of the final product researchgate.net.

Key Enzymatic Steps and Catalytic Mechanisms in this compound Formation

The transformation of GFPP into the complex polycyclic structure of this compound involves specialized terpene synthases and subsequent oxidative modifications catalyzed by other enzyme families.

Chain Elongation and Cyclization: A pivotal enzyme in this compound biosynthesis is the bifunctional terpene synthase (BTS), often referred to as Ophiobolin synthase (e.g., OblA or AcOS) researchgate.netnih.govmdpi.comnih.gov. This enzyme possesses two distinct catalytic domains: a prenyltransferase (PT) domain responsible for elongating C5 units to form GFPP, and a cyclase domain that catalyzes the cyclization of GFPP to generate the core sesterterpene skeleton, known as Ophiobolin F (OphF) researchgate.netresearchgate.netnih.govmdpi.comnih.govnih.gov. The catalytic mechanism of cyclization is intricate, involving carbocation intermediates or, in some synthetic emulations, radical pathways to construct the characteristic 5-8-5 fused ring system nih.govnih.gov. For instance, the AcOS enzyme from Aspergillus clavatus exhibits an αα domain architecture, where the C-terminal α domain handles GFPP synthesis, and the N-terminal α domain performs the cyclization nih.gov.

Oxidative Modifications: Following the formation of the basic skeleton, various oxidized derivatives of this compound are produced through post-synthesis modifications. These steps are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (e.g., OblB) and flavin-dependent oxidases (e.g., OblC) mdpi.comacs.orgnih.govmdpi.comnih.gov. These enzymes introduce hydroxyl groups, perform dehydrogenation, or other oxidative reactions at specific positions on the sesterterpene backbone, leading to the structural diversity observed within the ophiobolin family mdpi.comnih.gov. For example, OblBAu has been localized to mitochondria and is involved in oxidizing the ophiobolin skeleton, while OblCAu, found in the cytoplasm, catalyzes dehydrogenation reactions mdpi.comnih.gov.

Transport and Compartmentalization: Some studies suggest the involvement of specific transporter proteins, such as OblDAu, in the movement of ophiobolin intermediates or final products. This transport mechanism might be crucial for sequestering these potentially toxic compounds away from the host cell's cytoplasm, thereby preventing growth inhibition mdpi.comnih.gov.

Genetic Organization and Regulation of Ophiobolin Biosynthesis Gene Clusters

The genes responsible for this compound biosynthesis are often organized into discrete clusters within the fungal genome nih.gov. In Aspergillus ustus 094102, for instance, the formation of the ophiobolin skeleton is orchestrated by at least five gene clusters involved in the biosynthesis of C15, C20, C25, and C30 terpenoids nih.gov. These clusters typically encode the primary terpene synthase responsible for skeleton formation, alongside various oxidoreductases (like P450s and flavin-dependent oxidases) that carry out the late-stage modifications nih.gov. The precise arrangement and co-localization of these genes can vary, with some modifying enzymes, such as OblCAu, found to be unclustered nih.gov.

While detailed regulatory mechanisms are still under investigation, evidence suggests that factors like methyl jasmonate can influence ophiobolin production by activating the transcription of relevant genes mdpi.com. Furthermore, gene inactivation studies have demonstrated the essentiality of specific genes within the cluster, with mutations leading to significant reductions in ophiobolin yield mdpi.com.

Heterologous Expression and Synthetic Biology Approaches for this compound Production

The low natural abundance of this compound in fungal cultures presents a challenge for its large-scale production. To overcome this, synthetic biology and metabolic engineering approaches are being actively pursued, primarily utilizing microbial hosts like Escherichia coli and Saccharomyces cerevisiae (yeast) researchgate.netnih.govmdpi.comnih.gov.

Heterologous Hosts: The expression of ophiobolin synthase genes, such as Au8003, in E. coli has successfully led to the production of Ophiobolin F, with reported yields reaching up to 150.51 mg/L nih.govnih.gov. Similarly, engineered yeast strains have been developed for ophiobolin biosynthesis. These efforts often involve enhancing the mevalonate pathway and introducing additional precursor supply pathways to boost the availability of IPP and DMAPP, resulting in substantial increases in product titers researchgate.netresearchgate.net. For example, engineered yeast strains have achieved yields of 5.1 g/L of Ophiobolin F researchgate.net.

Pathway Engineering: Co-expression of genes from different fungal sources or optimization of precursor supply pathways are common strategies. For instance, studies have explored co-expressing ophiobolin biosynthesis genes in A. oryzae to elucidate pathway steps and produce various ophiobolin derivatives mdpi.commdpi.com. Protein engineering, including the use of fusion tags and targeted mutations, has also been employed to improve the solubility and catalytic activity of ophiobolin synthases, further enhancing production yields nih.govnih.gov.

Environmental Factors Modulating this compound Biosynthesis

Environmental conditions can significantly influence the production of secondary metabolites in fungi, including this compound. Among these factors, light has emerged as a key modulator.

Effect of Light: Studies investigating the impact of different light wavelengths on this compound production in Bipolaris maydis have revealed distinct responses. White light has been found to promote the highest levels of this compound production. Conversely, blue and green light wavelengths exhibit an inhibitory effect, reducing production by approximately 50%. Red and yellow lights also showed inhibitory effects, albeit to a lesser extent researchgate.netresearchgate.netcnr.it. Interestingly, no direct correlation was observed between fungal growth rates and this compound production across the different light conditions tested researchgate.netresearchgate.netcnr.it.

Culture Conditions: Beyond light, other culture parameters can also influence biosynthesis. For example, the use of specific carbon sources, such as pentose (B10789219) arabinose, has been shown to improve this compound production compared to glycerol (B35011) nih.govresearchgate.net.

Biological Activities and Phenotypes Induced by Ophiobolin a in Model Systems

Phytotoxic Properties and Plant Cellular Responses

Ophiobolin A exhibits a wide array of phytotoxic effects, impacting plant growth, cellular functions, and contributing to disease development. Its mechanisms involve direct cellular damage and interference with essential physiological processes.

This compound is a potent inhibitor of plant growth and proliferation. It has been observed to suppress seed germination in species such as rice (Oryza sativa) mdpi.com. Furthermore, OPA significantly impedes root and coleoptile elongation in seedlings. For instance, it inhibited root growth in barnyardgrass and rice at concentrations of 500 μg/mL, with barnyardgrass demonstrating greater susceptibility tsijournals.com. In wheat coleoptiles, this compound induced growth inhibition at a concentration of 10 μM mdpi.com. Studies involving Nicotiana tabacum cv. Bright Yellow 2 (TBY-2) cells have shown that this compound at concentrations between 2–5 μM inhibits cell proliferation without affecting cell viability. However, at concentrations of 10 μM and above, it induces cell death spandidos-publications.comresearchgate.net. The compound's efficacy in inhibiting root elongation is notable, with an ID50 value of 5 μg/mL reported for general plant species, underscoring its potency apsnet.org. Additionally, this compound is known to cause leaf chlorosis in various plant species, with minimum effective concentrations reported between 1-5 μg/mL tsijournals.comapsnet.org.

Table 1: Phytotoxic Effects of this compound on Plant Growth and Development

| Plant Species/Tissue | Effect | Concentration/Range | Reference(s) |

| Oryza sativa (rice) | Seed germination inhibition | Not specified | mdpi.com |

| Oryza sativa (rice) | Leaf brown spot | Not specified | mdpi.com |

| Oryza sativa (rice) | Electrolyte leakage (roots, leaves, coleoptiles) | 250 μM | mdpi.com |

| Beetroot tissue | β-cyanin leakage | 250 μM | mdpi.com |

| Tobacco TBY-2 cells | Growth inhibition | 2–5 μM | mdpi.comnih.gov |

| Tobacco TBY-2 cells | Cell death | ≥10 μM | spandidos-publications.comresearchgate.net |

| Tobacco TBY-2 cells | Prevented cell proliferation | 5 μM | spandidos-publications.comresearchgate.net |

| Wheat seedlings | Root growth inhibition | 500 μg/mL (high conc.) | tsijournals.com |

| Wheat coleoptiles | Growth inhibition | 10 μM | mdpi.com |

| Barnyardgrass | Root growth inhibition | 500 μg/mL (high conc.) | tsijournals.com |

| Barnyardgrass | Root growth inhibition | More susceptible than rice | tsijournals.com |

| Various plant species | Leaf chlorosis | 1-5 μg/mL (minimum conc.) | tsijournals.comapsnet.org |

| Various plant species | Inhibition of root elongation | ID50 = 5 μg/mL | apsnet.org |

| Various plant species | Inhibition of coleoptile elongation | Not specified | spandidos-publications.com |

| Various plant species | Inhibition of seed germination | Not specified | spandidos-publications.com |

This compound significantly disrupts plant cellular membrane integrity and interferes with vital physiological processes. It is known to increase membrane permeability, leading to the leakage of electrolytes from plant tissues, such as rice roots, leaves, and coleoptiles mdpi.com. Similarly, it causes the leakage of β-cyanin from beetroot tissue, indicating damage to the plasma membrane mdpi.com. This disruption of the plasma membrane is a critical aspect of its phytotoxicity researchgate.netnih.govmdpi.com. Research suggests that this compound can alter membrane permeability by affecting ion leakage and inhibiting proton extrusion, potentially by influencing the plasma membrane's permeability to potassium spandidos-publications.comnih.gov. A key mechanism of action involves the inhibition of calmodulin, a calcium-binding protein essential for numerous cellular functions, including the transport of nuclear-coded proteins into mitochondria and plastids researchgate.netmdpi.com. Furthermore, this compound has been linked to a reduction in photosynthetic CO2-fixation, which in turn can lead to altered respiration rates and increased stomatal opening spandidos-publications.com. Studies also indicate that this compound can inhibit protein and nucleic acid synthesis and act as an inhibitor of β-1,3-glucan synthetase within plant cells spandidos-publications.comspandidos-publications.com.

As a secondary metabolite produced by phytopathogenic fungi, this compound plays a crucial role in plant pathogenesis and influences host-pathogen interactions. It functions as a virulence factor, contributing to the development of disease symptoms, most notably the characteristic brown spot lesions observed on crops such as rice, maize, and sorghum mdpi.comapsnet.orgresearchgate.net. Pathogenic microbes deploy such toxins as weapons to inflict damage and ultimately destroy host cells, manifesting symptoms that include chlorosis, necrosis, wilting, and eventual plant death jabonline.injabonline.in. The presence of this compound within fungal infections aids in colonization by disrupting host tissues and potentially releasing essential nutrients for the pathogen oup.comresearchgate.net. Its broad-spectrum phytotoxicity, affecting a wide range of plant species, enhances the pathogen's capacity to infect and establish disease tsijournals.comapsnet.org.

Antimicrobial Activities in In Vitro Models

Beyond its phytotoxic effects, this compound and its related compounds have demonstrated significant antimicrobial activities against various fungi and bacteria when tested in vitro.

This compound exhibits considerable antifungal activity against a spectrum of fungal species. It has been shown to strongly suppress the growth of Trichophyton mentagrophytes at a concentration of 60 μM mdpi.com. Investigations into zygomycetes revealed that this compound has Minimum Inhibitory Concentration (MIC) values ranging from 3.175 to 50 μg/mL, with MIC90 values typically falling between 3.2–12.5 μg/mL for most tested strains oup.com. The compound has also been observed to inhibit the germination of sporangiospores in Mucor circinelloides, leading to notable morphological alterations in the fungal cells oup.com. Furthermore, this compound has been documented to inhibit the growth of fungi belonging to genera such as Gloeosporium, Glomerella, Corticium, Macrosporium, and Trichophyton mdpi.com. Potent inhibitory effects have also been reported against Aspergillus flavus and Candida albicans oup.com.

In vitro studies have confirmed that this compound possesses antibacterial properties against several bacterial strains. It has demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and methicillin-resistant Staphylococcus aureus (MRSA) mdpi.comoup.com. The compound has also shown efficacy against Mycobacterium intracellulare and Mycobacterium smegmatis mdpi.com. A related compound, this compound lactone, exhibited significant inhibitory activity against Acinetobacter baumannii and Enterococcus faecalis, with reported MIC values of 8 μg/mL for both pathogens frontiersin.org. While this compound itself did not display activity against Escherichia coli mdpi.com, other ophiobolin congeners, such as Ophiobolin K, have shown marked inhibition against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus researchgate.nettandfonline.com.

Table 2: In Vitro Antimicrobial Activities of this compound and Related Compounds

| Microorganism | Activity Type | Concentration/MIC/Zone of Inhibition | Reference(s) |

| S. aureus | Antibacterial | Not specified | mdpi.com |

| M. intracellulare | Antibacterial | Not specified | mdpi.com |

| B. subtilis | Antibacterial | Not specified | mdpi.com |

| MRSA | Antibacterial | Not specified | mdpi.com |

| BCG | Antibacterial | Not specified | mdpi.com |

| M. smegmatis | Antibacterial | Not specified | mdpi.com |

| E. coli | Antibacterial | No activity | mdpi.com |

| T. mentagrophytes | Antifungal | Strong suppression at 60 μM | mdpi.com |

| C. neoformans | Antifungal | No significant inhibition | mdpi.com |

| C. albicans | Antifungal | No significant inhibition | mdpi.com |

| Gloeosporium spp. | Antifungal | Growth restraint | mdpi.com |

| Glomerella spp. | Antifungal | Growth restraint | mdpi.com |

| Corticium spp. | Antifungal | Growth restraint | mdpi.com |

| Macrosporium spp. | Antifungal | Growth restraint | mdpi.com |

| Trichophyton spp. | Antifungal | Growth restraint | mdpi.com |

| Mucor circinelloides | Antifungal | Inhibited germination, caused morphological changes | oup.com |

| Zygomycetes (general) | Antifungal | MIC 3.175–50 μg/mL | oup.com |

| Zygomycetes (general) | Antifungal | MIC90 3.2–12.5 μg/mL | oup.com |

| Mortierella wolfii | Antifungal | MIC 50 μg/mL | oup.com |

| Aspergillus flavus | Antifungal | Potent inhibition | oup.com |

| Candida albicans | Antifungal | Potent inhibition | oup.com |

| Acinetobacter baumannii | Antibacterial | MIC 8 μg/mL (this compound lactone) | frontiersin.org |

| Enterococcus faecalis | Antibacterial | MIC 8 μg/mL (this compound lactone) | frontiersin.org |

| Bacillus subtilis | Antibacterial | Marked inhibition (Ophiobolin K) | researchgate.nettandfonline.com |

| Staphylococcus aureus | Antibacterial | Marked inhibition (Ophiobolin K) | researchgate.nettandfonline.com |

| MRSA | Antibacterial | Not specified | mdpi.com |

| Micrococcus luteus | Antibacterial | Marked inhibition (Ophiobolin K) | researchgate.nettandfonline.com |

| A. repens | Antifungal | MIC 0.78 μg/mL (Ophiobolin K) | tandfonline.com |

| A. glaucus | Antifungal | MIC 0.78 μg/mL (Ophiobolin K) | tandfonline.com |

Molecular Mechanisms of Action and Cellular Target Identification

Calmodulin Interaction and Functional Inhibition

One of the earliest identified molecular targets of Ophiobolin A is calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. spandidos-publications.comcaymanchem.comtandfonline.com this compound acts as a potent, irreversible inhibitor of calmodulin. caymanchem.comfrontiersin.orghellobio.com

The inhibitory mechanism involves the covalent modification of specific lysine (B10760008) residues on the calmodulin molecule. caymanchem.comlipidmaps.org Research has shown that this compound forms an irreversible adduct with lysine residues, particularly Lys-75 and Lys-148, through a reaction involving its C5 and C21-dicarbonyl functionalities. frontiersin.orgnih.gov This covalent binding occurs in a calcium-dependent manner and alters the conformation of calmodulin, thereby blocking its ability to activate downstream target enzymes, such as calmodulin-dependent cyclic nucleotide phosphodiesterase. spandidos-publications.comcaymanchem.comspandidos-publications.com The IC50 value for the inhibition of calmodulin-dependent phosphodiesterase by this compound has been reported to be approximately 9 µM. spandidos-publications.comcaymanchem.com

Mitochondrial Dysfunction and Energetic Perturbation

A significant aspect of this compound's mechanism of action is its ability to induce profound mitochondrial dysfunction, leading to a collapse in cellular energetics. researchgate.netnih.govplos.org This multifaceted disruption of mitochondrial homeostasis is a key contributor to its cytotoxic effects. plos.orgnih.govcnr.it

Recent chemoproteomic studies have revealed that this compound directly targets components of the mitochondrial electron transport chain (ETC). researchgate.netnih.gov Specifically, it has been shown to covalently modify subunits of Complex IV (cytochrome c oxidase). researchgate.netnih.govacs.org The targeted residues include cysteine-53 of HIGD2A (HIG1 domain family member 2A) and lysine-72 of COX5A (cytochrome c oxidase subunit 5A). researchgate.netnih.govacs.orgblogspot.com

This interaction has a unique consequence: instead of immediate inhibition, the initial covalent modification of HIGD2A and COX5A leads to an activation of Complex IV and an increase in mitochondrial respiration. escholarship.orgresearchgate.netnih.gov This initial spike in oxygen consumption is followed by a cascade of detrimental effects. researchgate.netnih.gov

The initial hyperactivation of the electron transport chain by this compound is unsustainable and leads to a subsequent and significant disruption of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.govplos.org Studies have consistently demonstrated that treatment with this compound causes a marked depolarization of the mitochondrial membrane. plos.orgnih.govmdpi.com This loss of membrane potential is a critical event, as it uncouples oxidative phosphorylation and cripples the mitochondrion's ability to produce ATP. researchgate.netnih.gov The dissipation of the mitochondrial membrane potential is a more pronounced effect than that observed with some known mitochondrial inhibitors and uncouplers. nih.gov

This compound treatment induces dramatic changes in mitochondrial morphology and the dynamics of the mitochondrial network. spandidos-publications.complos.orgnih.gov Normally, mitochondria exist as a dynamic, interconnected network that undergoes continuous fusion and fission to maintain its integrity and function. acs.org Following exposure to this compound, this network becomes fragmented. plos.orgnih.gov In some cell types, treatment leads to swelling and fusion of mitochondria, a characteristic of paraptosis-like cell death. researchgate.netresearchgate.net These morphological alterations are indicative of severe mitochondrial stress and are closely linked to the functional decline of the organelle. plos.orgnih.gov

Covalent Modification of Biological Macromolecules

The electrophilic nature of this compound allows it to form covalent adducts with a variety of biological macromolecules, not limited to its specific targets within the electron transport chain and calmodulin. escholarship.orgresearchgate.netnih.gov This reactivity is a key feature of its broad-spectrum bioactivity.

This compound possesses multiple electrophilic moieties that can react with nucleophilic amino acid residues on proteins, primarily through Michael addition reactions with cysteine thiols and Schiff base formation with lysine amino groups. nih.govoncotarget.com This covalent modification can lead to protein misfolding and the accumulation of misfolded proteins, triggering cellular stress responses such as the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. oncotarget.com

Interestingly, a non-protein-based target has also been identified. Genetic screening has revealed that this compound can react with the primary amine of phosphatidylethanolamine (B1630911) (PE), a major component of cellular membranes, to form a pyrrole-containing covalent adduct. elifesciences.org The formation of this PE-Ophiobolin A adduct leads to the destabilization of lipid bilayers, suggesting that direct membrane damage could be another mechanism contributing to its cytotoxicity. elifesciences.org

Interactive Data Table: Effects of this compound on Mitochondrial Parameters

| Cell Line | Concentration (µM) | Observation | Reference |

| Human Melanoma A375 | 0.3 - 1.2 | Depolarization of mitochondrial membrane potential, ROS production, mitochondrial network fragmentation | plos.org |

| Human Melanoma CHL-1 | 0.3 - 1.2 | Depolarization of mitochondrial membrane potential, mitochondrial network fragmentation | plos.org |

| Human Keratinocyte HaCaT | 0.6 - 1.2 | Reduction of mitochondrial membrane potential, ROS production | plos.org |

| NCI-H1703 Lung Cancer | 3 | Initial spike in mitochondrial ATP, followed by ATP depletion and compromised mitochondrial membrane potential | nih.gov |

| RD Rhabdomyosarcoma | 10 | Decrease in mitochondrial membrane potential | spandidos-publications.com |

| U2OS Osteosarcoma | 1 | Increase in mitochondrial membrane potential (hyperpolarization) | spandidos-publications.com |

Adduct Formation with Phosphatidylethanolamine (PE) and Membrane Destabilization

A primary mechanism underlying the cytotoxicity of this compound involves its direct interaction with a key component of cellular membranes, the phospholipid phosphatidylethanolamine (PE). elifesciences.orgresearchgate.net Genetic screening in human haploid cells identified that the de novo synthesis of PE is critical for this compound's cytotoxic effects, as cells with reduced PE levels showed increased resistance to the compound. elifesciences.orgnih.gov

This compound possesses a 1,4-dicarbonyl moiety that can react with the primary amine of the ethanolamine (B43304) headgroup of PE through a Paal-Knorr reaction. elifesciences.orgcore.ac.uk This chemical reaction forms a bulky, hydrophobic, pyrrole-containing covalent adduct (PE-OPA adduct). elifesciences.orgnih.govmdpi.com The formation of these adducts fundamentally alters the biophysical properties of the lipid, replacing the small, polar headgroup of PE with a large, nonpolar structure. nih.gov This modification is believed to disrupt the integrity of the lipid bilayer, leading to membrane destabilization and increased leakiness. elifesciences.orgnih.gov In vitro experiments using artificial liposomes have confirmed that this compound induces membrane leakiness in a PE-dependent manner. nih.gov This direct assault on membrane structure is a key contributor to the compound's potent biological activity. researchgate.net

Pyrrolylation Reactions with Amino Acid Residues on Proteins

In addition to its interaction with lipids, this compound's electrophilic nature enables it to form covalent adducts with nucleophilic amino acid residues on proteins. nih.govresearchgate.net This reactivity, particularly with primary amines on lysine residues and sulfhydryl groups on cysteine residues, represents another significant aspect of its mechanism of action. nih.govoncotarget.com

The reaction with the primary amine of a lysine side chain, similar to its reaction with PE, can result in the formation of a pyrrole (B145914) adduct, a process termed pyrrolylation. researchgate.netresearchgate.net This covalent modification can alter the structure and function of the target protein. researchgate.net One of the earliest identified protein targets for this compound in plants was calmodulin, where it was shown to form covalent adducts with lysine residues. nih.govelifesciences.org While the role of calmodulin inhibition in mammalian cells is still being investigated, it is clear that protein covalent modification is a key mechanism. nih.govspandidos-publications.com

Furthermore, research indicates that this compound can react with cysteine residues to form Michael adducts. oncotarget.comoncotarget.com This covalent modification of free sulfhydryl groups on proteins is proposed to cause protein misfolding and accumulation, particularly within the endoplasmic reticulum, leading to cellular stress. oncotarget.comoncotarget.com Chemoproteomic studies have mapped the reactivity of this compound across the proteome, identifying specific cysteine and lysine targets. nih.govresearchgate.net For instance, in a lung cancer cell line, this compound was found to covalently target cysteine C53 of HIG2DA and lysine K72 of COX5A, both of which are components of complex IV in the electron transport chain. nih.gov This suggests that the biological effects of this compound are not due to a single target but rather a context-dependent interaction with multiple cellular proteins. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways

This compound exerts significant influence over cellular behavior by interfering with critical signaling cascades that govern cell proliferation, survival, and death.

Interplay with Kinase Signaling Cascades (e.g., PI3K/mTOR, Ras/Raf/ERK, MAPK)

The anticancer activity of this compound has been linked to the simultaneous inhibition of multiple oncogenic signaling pathways. researchgate.netresearchgate.net Research has demonstrated its ability to disrupt the PI3K/mTOR, Ras/Raf/ERK, and MAPK pathways, which are frequently hyperactivated in cancer. researchgate.netabmole.comscientificlabs.co.uksigmaaldrich.com

In studies using MDA-MB-231 breast cancer cells, this compound was found to inhibit the phosphorylation of key effector proteins in these cascades, including S6 ribosomal protein (a downstream target of mTOR), ERK (a central component of the Ras/Raf/ERK pathway), and the retinoblastoma protein (RB). researchgate.net Similarly, its analogue, Ophiobolin O, has been shown to reduce the phosphorylation of AKT and GSK3β, key kinases in the PI3K pathway. bocsci.commdpi.com

The compound's effect on the Ras/Raf/ERK pathway is particularly noteworthy. A high-throughput screening platform identified this compound as a compound that can inhibit the crucial binding interaction between RAS and RAF proteins. aacrjournals.orgaacrjournals.org Subsequent experiments confirmed that this compound treatment leads to a dose-dependent decrease in the phosphorylation and activation of both MEK and ERK, downstream kinases in this cascade. aacrjournals.org This disruption of core oncogenic signaling contributes significantly to its anti-proliferative effects.

Impact on Cell Cycle Regulatory Mechanisms

A key consequence of this compound's interference with cellular signaling is the disruption of the normal cell cycle progression, often leading to cell cycle arrest. plos.orgsigmaaldrich.com This effect prevents cancer cells from dividing and proliferating.

Studies have shown that this compound can induce cell cycle arrest in a variety of cell lines, though the specific phase of arrest can be context-dependent. cnr.itplos.org In some melanoma cell lines and immortalized keratinocytes, treatment with this compound led to an increase in the percentage of cells in the G1 phase, coupled with a decrease in the S phase population. cnr.itplos.org In contrast, another melanoma cell line exhibited an increase in the G2/M phase population following treatment. cnr.it The analogue Ophiobolin O has also been shown to cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells by down-regulating cyclin D1. bocsci.commdpi.com In adriamycin-resistant breast cancer cells, Ophiobolin-O was found to induce G2/M phase arrest. nih.gov This ability to halt the cell cycle is a critical component of its anticancer activity. researchgate.net

Induction of Distinct Cell Death Modalities

Ultimately, the cellular damage and signaling disruptions caused by this compound culminate in cell death. The compound is capable of inducing different forms of programmed cell death, depending on the cell type and conditions.

Apoptosis-like Cell Death Pathways

This compound has been shown to induce cell death with features characteristic of apoptosis. spandidos-publications.comspandidos-publications.com In some cancer cell lines, such as mouse leukemia and human melanoma, treatment with this compound leads to hallmark signs of apoptosis, including cell shrinkage, chromatin condensation, and DNA laddering. plos.orgspandidos-publications.com

A significant mechanism for this pro-apoptotic activity is the activation of the mitochondrial pathway of apoptosis. plos.org In human melanoma cells, this compound was observed to cause mitochondrial network fragmentation, dissipation of the mitochondrial membrane potential, and the production of mitochondrial reactive oxygen species. plos.org These events lead to the translocation of pro-apoptotic proteins like Bax and Bak to the mitochondria and the subsequent release of cytochrome c, triggering the apoptotic cascade. plos.org

However, it is important to note that in some cancer types, particularly apoptosis-resistant glioblastoma, this compound induces a non-apoptotic, "paraptosis-like" cell death. researchgate.netnih.govnih.gov This form of cell death is characterized by extensive cytoplasmic vacuolization arising from the swelling and fusion of the endoplasmic reticulum (ER) and mitochondria, and notably, it occurs without the activation of caspases. oncotarget.comnih.gov This unique ability to trigger an alternative, non-apoptotic death pathway makes this compound a promising agent for cancers that have developed resistance to conventional therapies that rely on inducing apoptosis. researchgate.netnih.gov

Non-Apoptotic Cell Death Mechanisms (e.g., Paraptosis-like Vacuolization)

This compound is recognized for its capacity to induce non-apoptotic cell death, a crucial feature for combating cancer cells that have developed resistance to traditional apoptosis-inducing therapies. nih.gov The specific mechanism of cell death is often dependent on the cell type. biorxiv.orgnih.gov

In human glioblastoma multiforme (GBM) cells, which are notably resistant to pro-apoptotic treatments, this compound primarily triggers a form of non-apoptotic cell death known as paraptosis. nih.govresearchgate.netnih.gov This process is morphologically characterized by extensive cytoplasmic vacuolization. researchgate.netresearchgate.net Studies have shown that these vacuoles originate from the swelling and subsequent fusion of the endoplasmic reticulum (ER) and/or mitochondria. nih.govresearchgate.netnih.govresearchgate.netnih.gov This paraptosis-like cell death in GBM cells is independent of caspase activation, a hallmark of apoptosis. nih.govresearchgate.netnih.gov Instead, it is dependent on new protein synthesis, as pretreatment with cycloheximide (B1669411) can reduce the level of cell death. researchgate.net The underlying mechanism is linked to the induction of significant ER stress, with the protein CHOP playing a critical role in the process. nih.gov

In contrast, the mechanism of cell death induced by this compound in breast cancer cells appears different. In triple-negative breast cancer (TNBC) cell lines, this compound instigates a lytic and pro-inflammatory form of cell death called PANoptosis, a pathway that involves elements of pyroptosis, apoptosis, and necroptosis. biorxiv.org This is characterized by cellular swelling, rupture of the plasma membrane, and cleavage of Gasdermin D (GSDMD). biorxiv.org This process is dependent on the protein RIPK1. biorxiv.org Notably, significant paraptosis or autophagy was not observed in these breast cancer cells. biorxiv.org

Furthermore, research has indicated other non-apoptotic death pathways in different cancer types. For instance, this compound has been reported to induce necrosis in osteosarcoma cells and autophagy in human melanoma cells. biorxiv.orgplos.org This diversity in cell death mechanisms highlights the compound's complex interactions within different cellular contexts. biorxiv.orgnih.gov

Table 1: Non-Apoptotic Cell Death Mechanisms Induced by this compound in Different Cancer Cell Lines

| Cell Line Type | Predominant Non-Apoptotic Mechanism | Key Characteristics | Citations |

|---|---|---|---|

| Glioblastoma Multiforme (GBM) | Paraptosis-like Cell Death | Extensive vacuolization from ER/mitochondrial swelling and fusion; Caspase-independent; Requires protein synthesis; CHOP-mediated ER stress. | nih.govnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net |

| Breast Cancer (TNBC) | PANoptosis (Pyroptosis, Apoptosis, Necroptosis) | Lytic cell death; Cellular swelling; Plasma membrane rupture; RIPK1-dependent; GSDMD cleavage. | biorxiv.org |

| Osteosarcoma | Necrosis | A form of programmed necrosis. | biorxiv.org |

| Human Melanoma | Autophagy | Formation of autophagosomes; Mitochondrial dysfunction. | biorxiv.orgplos.org |

Effects on Cytoskeletal Organization and Cellular Morphology

In human glioblastoma (U373-MG) cells, treatment with this compound leads to significant changes in cellular morphology, including the adoption of an elongated shape. nih.govresearchgate.net These morphological changes are a direct consequence of marked alterations to the F-actin cytoskeleton. researchgate.netnih.govnih.gov Fluorescence microscopy reveals a reorganization of actin filaments, resulting in an increased number of small, shrunken cells that display intensely polymerized actin. nih.govresearchgate.net The disruption of actin cytoskeleton dynamics is also a key factor in the observed inhibition of glioblastoma cell migration. researchgate.netnih.govresearchgate.net

Beyond the actin network, this compound also affects the microtubule network in glioblastoma cells. It causes a distinct and unusual alteration in tubulin dynamics, characterized by the simultaneous presence of fragmented tubulin and highly organized microtubule aggregates that appear as bright foci, often near the nucleus. plos.org This profound disruption of both major cytoskeletal components contributes to the compound's cytotoxic effects. plos.org

In other cell types, such as MCF7 breast cancer cells, this compound treatment results in increased cytoplasmic vacuolization, a prominent morphological change. utrgv.edu Proteomic studies in melanoma cells have identified that this compound can down-regulate proteins involved in cytoskeletal regulation, such as calumenin, further explaining its impact on cellular structure. plos.org The compound's known activity as an antagonist of calmodulin, a key calcium-binding protein that modulates cytoskeletal proteins, is also considered a contributing factor to these effects. openaccessjournals.comum.esmedchemexpress.comhellobio.com

Table 2: Effects of this compound on Cytoskeleton and Cell Morphology

| Cell Line | Cytoskeletal Component Affected | Observed Morphological & Cytoskeletal Changes | Citations |

|---|---|---|---|

| Glioblastoma (U373-MG) | F-actin | Elongated cell morphology; Reorganization of actin filaments; Increased polymerized actin in small, shrunken cells; Inhibition of cell migration. | researchgate.netnih.govresearchgate.net |

| Glioblastoma (U373-MG, T98G) | Microtubules | Simultaneous fragmentation of tubulin and formation of organized microtubule aggregates. | plos.org |

| Breast Cancer (MCF7) | Not specified | Increased cytoplasmic vacuolization. | utrgv.edu |

| Melanoma (A375) | General Cytoskeleton | Down-regulation of cytoskeleton-regulating proteins (e.g., calumenin). | plos.org |

| Epithelial (MDCK) | F-actin | Thickening of stress fibers (effect resembled by this compound as a Calmodulin antagonist). | um.es |

Structure Activity Relationship Sar Studies and Analogue Development

Chemical Derivatization and Hemisynthesis Strategies for Ophiobolin A Analogues

Chemical derivatization and hemisynthesis have been pivotal in exploring the SAR of this compound. These strategies aim to modify specific functional groups or structural motifs of the natural product to probe their role in biological activity or to enhance potency and selectivity.

Pyrrole (B145914) Formation: A key reaction identified for this compound is its facile reaction with primary amines, catalyzed by mild acid, to form pyrrole adducts via a Paal-Knorr reaction nih.govnih.gov. This reaction mechanism has been proposed to be central to OpA's biological activity, suggesting covalent modification of intracellular targets containing lysine (B10760008) residues nih.gov. Synthetic analogues that retain this pyrrolylation ability have been developed, including α,β- and γ,δ-unsaturated ester analogues, which demonstrated double-digit micromolar antiproliferative potencies nih.gov. Dimeric and trimeric variants of these analogues were subsequently synthesized, retaining pyrrolylation capability and exhibiting enhanced single-digit micromolar potencies against apoptosis-resistant cancer cells nih.gov.

Acetal (B89532) and Cyclic Derivatives: this compound readily reacts with alcohols in the presence of acid to form bis-acetals at the C5 and C21 positions nih.gov. These acetal derivatives have shown retained activity, potentially due to their hydrolytic lability under acidic conditions, regenerating the parent compound or directly reacting with targets nih.gov. Furthermore, reactions with hydrazine (B178648) and acetic anhydride (B1165640) yielded pyridazine (B1198779) and furan (B31954) derivatives, respectively nih.gov.

Acid-Sensitive Analogues: Exploiting the acidic microenvironment of tumors, researchers have designed acid-sensitive this compound analogues. These derivatives aim to enhance tumor targeting by exhibiting increased activity under acidic conditions compared to neutral conditions, potentially improving selectivity for cancer cells nih.gov.

Identification of Critical Structural Moieties for Biological Activity

SAR studies have pinpointed several structural features of this compound that are critical for its biological activity, particularly its anticancer effects.

C5,C21-Dicarbonyl Functionality: The presence of the dicarbonyl functionality at the C5 and C21 positions is consistently identified as essential for this compound's antiproliferative and cytotoxic activities nih.govnih.govresearchgate.net. Modifications or elimination of this moiety, such as in 21,21-O-dihydrothis compound or ophiobolin I, lead to a significant reduction or complete loss of activity nih.govresearchgate.net. This suggests that this reactive dicarbonyl system plays a crucial role in the molecule's interaction with its biological targets.

C3 Hydroxyl Group: The hydroxyl group at the C3 position has also been implicated as important for activity, particularly in phytotoxicity studies and against leukemia cells ulb.ac.betandfonline.commdpi.com. Its presence appears to enhance or modulate the molecule's biological effects.

C7 Aldehyde Group: Similar to the C3 hydroxyl, the aldehyde group at C7 is considered important for phytotoxicity ulb.ac.betandfonline.com.

Tricyclic 5-8-5 Core and A/B-cis Ring Structure: The characteristic tricyclic 5-8-5 carbon skeleton is fundamental to the ophiobolin class rsc.orgresearchgate.net. Specifically, the A/B-cis ring structure has been identified as indispensable for the strong activity of ophiobolins mdpi.com.

C15-C25 Fragment: In contrast to the dicarbonyl functionality, modifications within the C15-C25 fragment, such as those observed in ophiobolin K, appear to be tolerated without a significant loss of antiproliferative potency nih.govresearchgate.net.

Total Synthesis Approaches to the Ophiobolin Sesterterpene Core

The complex polycyclic structure of this compound, featuring a 5-8-5 fused ring system and multiple stereocenters, presents a significant challenge for total synthesis. Various strategies have been employed to construct this intricate core:

Ring-Closing Metathesis (RCM): RCM has been successfully utilized to form the central eight-membered ring, a key step in accessing the ophiobolin skeleton beilstein-journals.orgresearchgate.net. This approach has been integral to several total syntheses, enabling the construction of the complex carbocyclic framework.

Radical Cascade Cyclization: Radical cyclization strategies, particularly an 8-endo-5-exo radical cascade, have emerged as powerful methods for rapidly assembling the tricyclic core and setting multiple stereocenters in a single operation beilstein-journals.orgescholarship.orgescholarship.orgnih.gov. This approach mimics aspects of the natural biosynthetic pathway, which involves a cationic cyclization cascade escholarship.org. For instance, a nine-step strategy starting from farnesol (B120207) employed an 8-endo/5-exo radical cascade cyclization to construct the core structure beilstein-journals.org.

Stepwise Construction: Earlier synthetic efforts involved more stepwise construction of the key bonds, often requiring longer step counts. However, innovative strategies have significantly streamlined the synthesis. For example, a 14-step total synthesis of (+)-6-epi-ophiobolin A was achieved from readily available starting materials like (–)-linalool, utilizing a radical polycyclization cascade escholarship.orgnih.gov. This synthesis also addressed the challenging spirocyclic tetrahydrofuran (B95107) motif and other stereochemical complexities nih.gov.

Rational Design and Evaluation of Modified Ophiobolin Congeners

Building upon SAR insights, rational design strategies focus on creating novel ophiobolin congeners with improved therapeutic profiles.

Bicyclic Derivatives: Pharmacophore-directed retrosynthesis has led to the design and synthesis of simplified bicyclic derivatives of this compound that retain significant anticancer activity acs.orgnih.govacs.org. These studies confirmed the importance of structural complexity for selectivity and demonstrated that variations at the C3 position could modulate stability.

Dimeric and Trimeric Analogues: As mentioned in Section 5.1, the synthesis of dimeric and trimeric variants of unsaturated ester analogues of this compound has yielded compounds with enhanced potency against apoptosis-resistant cancer cells nih.gov. These multivalent structures may offer advantages in crosslinking biological targets.

Acid-Sensitive Prodrugs: The development of acid-sensitive analogues, such as acetal prodrugs, represents a rational design approach to target the acidic tumor microenvironment nih.gov. These derivatives aim to improve the therapeutic index by selectively releasing the active compound within the tumor.

Congener Activity Comparison: Studies comparing the activities of various natural ophiobolin congeners and synthetic derivatives have provided valuable SAR data. For instance, ophiobolins A, B, C, and K have shown potent bioactivity against leukemia cells, often inducing apoptosis at nanomolar concentrations, while other congeners were significantly less active or inactive at micromolar concentrations mdpi.com.

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a crucial role in the biological activity of this compound and its analogues.

C6 Stereochemistry: The stereochemistry at the C6 position has been shown to be important for biological activity. Direct comparisons between this compound and its C6 epimer, (+)-6-epi-ophiobolin A, revealed a substantial drop in cytotoxicity towards breast cancer cells when the stereochemistry at C6 is altered acs.org. Similarly, phytotoxicity studies indicated that the stereochemistry at C6 is a significant factor for activity ulb.ac.be.

A/B Ring Junction: The A/B-cis ring structure has been identified as indispensable for the potent activity of ophiobolins mdpi.com. Any alteration in the relative stereochemistry of these fused rings could therefore profoundly impact the molecule's ability to interact with its targets.

Stereoselective Synthesis: The development of enantioselective total syntheses, such as the first enantioselective synthesis of (+)-ophiobolin A, highlights the importance of controlling stereochemistry during synthesis to obtain biologically active compounds beilstein-journals.org. Synthetic strategies often incorporate stereoselective reactions to establish the numerous chiral centers present in the ophiobolin scaffold.

Compound List:

this compound (OpA)

Ophiobolin B

Ophiobolin C

Ophiobolin E

Ophiobolin F

Ophiobolin G

Ophiobolin H

Ophiobolin I

Ophiobolin J

Ophiobolin K

Ophiobolin M

Ophiobolin N

Ophiobolin O

Ophiobolin U

(+)-6-epi-ophiobolin A

6-epi-ophiobolin B

6-epi-ophiobolin C

6-epi-ophiobolin G

6-epi-ophiobolin K

6-epi-ophiobolin M

6-epi-ophiobolin N

18,19-dihydroophiobolin C

Anhydro-ophiobolin A

Fusicoauritone

Halorosellinic acid

Polygodial

Sphaeropsidin A

Fusicoccin

Cotylenin

Advanced Research Methodologies and Future Directions in Ophiobolin a Research

Omics-Based Approaches (Genomics, Proteomics, Metabolomics) in Mechanism Elucidation

Omics technologies provide a comprehensive, high-throughput approach to understanding the multifaceted biological effects of Ophiobolin A. Genomics, transcriptomics, proteomics, and metabolomics offer complementary perspectives on how OPA perturbs cellular pathways.

Proteomics: Studies utilizing proteomic approaches have begun to identify specific protein targets of OPA. For instance, covalent chemoproteomic platforms have mapped OPA's reactivity, identifying key proteins such as cysteine C53 of HIG2DA and lysine (B10760008) K72 of COX5A, both components of Complex IV of the electron transport chain. Engagement with these proteins was found to significantly contribute to OPA's anti-proliferative activity by activating mitochondrial respiration, leading to an initial spike in mitochondrial ATP followed by compromised mitochondrial membrane potential and ATP depletion. researchgate.netnih.govbiorxiv.orgacs.org Comparative proteomic investigations have also identified several OPA-down-regulated proteins in human melanoma cells that are crucial for cell homeostasis and viability. plos.org

Metabolomics: Metabolomic studies complement proteomic findings by revealing dynamic shifts in cellular metabolism. Research has indicated that OPA can induce dynamic shifts in oxidative and glycolytic metabolism, affecting metabolite abundance in the TCA cycle. biorxiv.orgresearchgate.net These studies can help unravel how OPA disrupts metabolic pathways, contributing to its selective cytotoxicity.

Genomics/Transcriptomics: While less extensively detailed in the provided search results for OPA's direct mechanism, genomic and transcriptomic analyses are foundational for understanding cellular responses. Transcriptomics can reveal changes in gene expression patterns induced by OPA, offering insights into the cellular pathways that are activated or suppressed. isaaa.org

Table 6.1.1: Identified Protein Targets and Associated Pathways of this compound

| Protein Target | Amino Acid Residue | Pathway/Complex Involved | Observed Effect | Reference |

| HIG2DA | Cysteine (C53) | Mitochondrial Complex IV | Contributes to anti-proliferative activity; activation of mitochondrial respiration | researchgate.netnih.gov |

| COX5A | Lysine (K72) | Mitochondrial Complex IV | Contributes to anti-proliferative activity; activation of mitochondrial respiration | researchgate.netnih.gov |

| Various | N/A | Cell Homeostasis & Viability | Down-regulated proteins identified in melanoma cells | plos.org |

Genetic Screening Methodologies for Target Identification

Genetic screening methodologies, particularly loss-of-function screens, have proven instrumental in identifying the molecular targets of this compound. These screens allow researchers to systematically identify genes whose inactivation confers resistance to the compound, thereby implicating their encoded proteins in OPA's mechanism of action.

A significant breakthrough in understanding OPA's cytotoxicity came from a haploid genetic screen in human KBM7 cells. This screen identified genes involved in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), also known as the Kennedy pathway, as conferring resistance to OPA. elifesciences.orgelifesciences.orgnih.gov Specifically, genetic inactivation of these pathway genes led to reduced cellular PE levels and a concomitant increase in OPA resistance. elifesciences.orgelifesciences.orgnih.gov This strongly suggested that PE itself is a primary molecular target of OPA, with OPA forming a covalent adduct with PE, leading to membrane destabilization and cytotoxicity. elifesciences.orgelifesciences.orgcore.ac.uk Further validation studies using knockdown of specific genes like COX5A and HIG2DA demonstrated that their reduced expression significantly attenuated OPA-mediated anti-proliferative effects, reinforcing their role as OPA targets. nih.gov

Table 6.2.1: Key Genes Identified in Genetic Screens for this compound Resistance

| Gene/Pathway Name | Cellular Role | Observed Phenotype upon Inactivation | Implicated Mechanism of OPA Action | Reference |

| Kennedy Pathway | De novo synthesis of Phosphatidylethanolamine (PE) | Increased OPA Resistance | OPA covalently modifies PE, leading to membrane destabilization. | elifesciences.orgelifesciences.orgnih.gov |

| COX5A | Component of Mitochondrial Complex IV | Attenuated OPA anti-proliferative effect | OPA targets Complex IV, impacting mitochondrial respiration and ATP. | nih.gov |

| HIG2DA | Component of Mitochondrial Complex IV | Attenuated OPA anti-proliferative effect | OPA targets Complex IV, impacting mitochondrial respiration and ATP. | nih.gov |

Application of Advanced Imaging and Microscopy Techniques

Advanced imaging and microscopy techniques are vital for visualizing the dynamic cellular effects of this compound in real-time and at high resolution, providing direct evidence of its impact on cell morphology, proliferation, and intracellular components.

Fluorescence Microscopy: Fluorescence microscopy is employed to visualize specific cellular structures and molecules. For instance, it has been used to examine the effects of OPA on mitochondria, with studies using TOM20 staining to assess mitochondrial area, size, and branching networks. nih.gov OPA treatment led to a significant decrease in mitochondrial area per cell in various cancer lines, indicating a substantial impact on mitochondrial morphology. nih.gov Furthermore, fluorescence microscopy can be used to visualize the localization of OPA or its adducts within cells, aiding in understanding its intracellular journey and target engagement.

Table 6.3.1: Cellular Effects of this compound Observed via Microscopy

| Technique | Cell Type (Example) | This compound Concentration/Duration | Observed Effect | Reference |

| Quantitative Video Microscopy | Human Hs683 oligodendroglioma | 1 µM for 72 h | Decreased cell proliferation | spandidos-publications.comspandidos-publications.com |

| Fluorescence Microscopy | MDA-MB-231, MCF 7, HeLa | 1 µM | Significant decrease in mitochondrial area per cell | nih.gov |

Computational Modeling and Molecular Docking Studies of this compound Interactions

Computational approaches, including molecular modeling and docking studies, are powerful tools for predicting and understanding the interactions of this compound with its molecular targets. These methods can elucidate binding modes, affinities, and the structural basis for OPA's activity.

Molecular Docking: While specific docking studies for OPA are not extensively detailed in the provided snippets, the general principle involves predicting how OPA might bind to potential protein targets. The identification of OPA's covalent modification of PE and its interaction with Complex IV proteins (HIG2DA, COX5A) provides a basis for future computational studies to model these interactions at an atomic level. researchgate.netnih.govnih.gov

Conformational Analysis: Computational modeling has been used to understand structure-activity relationships. For example, modeling suggested that epimerization of the C6 stereocenter in OPA changes the conformation of its B-ring, potentially slowing its reactions with cellular partners. nih.govchemrxiv.org This type of analysis helps rationalize why certain structural modifications affect OPA's biological activity.

Reaction Mechanism Studies: Computational studies can also shed light on the reaction mechanisms by which OPA exerts its effects. For instance, DFT computational studies have been applied to understand the mechanism of cycloisomerization reactions relevant to OPA synthesis, providing insights into stereochemical control. nih.govchemrxiv.org Furthermore, the known reaction of OPA with primary amines via the Paal-Knorr reaction to form pyrroles suggests that computational modeling can predict these adduct formations. nih.govmdpi.com

Nanoencapsulation Strategies for Investigating Bioactivity in Research Models

Nanoencapsulation offers a means to improve the delivery, stability, and targeted action of this compound in research models, allowing for more controlled investigations of its bioactivity.

Research has explored the use of unmodified diatomaceous earth for incorporating and delivering this compound (OphA). mdpi.com This study suggested that acid-oxidative treatment of diatomite could serve as a loading/delivery system for OphA, observing an extended drug release time and an increased total absolute drug released amount compared to free OphA. mdpi.com While not strictly nanoencapsulation, this approach highlights the principle of using carrier materials to modulate OphA delivery. Other studies have incorporated this compound into chemoembolization particles, achieving high loading and demonstrating a significant reduction in cell viability of RD cells in culture. researchgate.net These particles showed good efficacy against RD cells, underscoring the potential of encapsulating OPA for enhanced research applications.

Remaining Research Gaps and Promising Avenues for Further Academic Investigation

Despite significant progress, several research gaps remain concerning this compound, offering fertile ground for future academic inquiry.

Comprehensive Target Identification: While PE and components of Complex IV have been identified as targets, a complete proteome-wide understanding of all direct and indirect molecular targets of OPA is still needed. Further chemoproteomic and genetic studies are required to map the full spectrum of OPA interactions.

Mechanism of Selectivity: Understanding why OPA exhibits selective cytotoxicity towards cancer cells compared to normal cells, and how epithelial-to-mesenchymal transition (EMT) influences its sensitivity, requires deeper investigation. biorxiv.orgresearchgate.net Exploring the specific metabolic or molecular differences that confer this selectivity is a key area.

In Vivo Efficacy and BBB Penetration: While OPA has shown in vivo antitumor activity, its efficacy in specific disease models, particularly its ability to cross the blood-brain barrier (BBB) for brain tumor applications, needs more rigorous evaluation. nih.gov

Structure-Activity Relationships (SAR) for Novel Analogs: The synthesis of novel OPA analogs and comprehensive SAR studies are limited but crucial for optimizing its therapeutic potential and understanding the critical structural features for activity. nih.gov

Detailed Mechanistic Studies on Cellular Effects: While OPA is known to affect mitochondria, metabolism, and induce apoptosis or paraptosis, the precise cascade of events and the interplay between these pathways require further detailed mechanistic dissection. For example, the precise role of nuclear glutathione (B108866) regulation in OPA's cell cycle arrest warrants deeper exploration. oup.com

Application of Advanced Omics and Imaging: Integrating advanced omics data (e.g., multi-omics integration of genomics, transcriptomics, proteomics, and metabolomics) with high-resolution imaging techniques (e.g., super-resolution microscopy) could provide unparalleled insights into OPA's dynamic cellular impact. isaaa.orgmdpi.com

Development of Targeted Delivery Systems: Further research into nanoencapsulation and other targeted delivery strategies for OPA could enhance its therapeutic index and allow for more precise investigations in complex biological systems. mdpi.comresearchgate.net

Ophiobolin Family Compounds Mentioned:

this compound (OPA)

Ophiobolin O

Ophiobolin I

3-anhydro-6-epi-ophiobolin A

Ophiobolin K

Ophiobolin B

Ophiobolin C

Ophiobolin F

Q & A

Q. How can researchers ensure reproducibility of this compound’s anti-inflammatory effects in preclinical models?

Q. What steps are critical for conducting a systematic review of this compound’s dual roles as a phytotoxin and anticancer agent?

- Methodological Answer : Use PRISMA frameworks to screen literature from PubMed, Web of Science, and Scopus. Extract data on cytotoxicity (IC50) and phytotoxicity (leaf necrosis assays) into structured tables. Assess bias via ROBINS-I tool .

Data Presentation and Reporting

Q. How should researchers present this compound’s synergistic effects with chemotherapy drugs in publication-ready figures?

Q. What metadata standards are essential for sharing this compound’s NMR and crystallography data?

- Methodological Answer : Adopt FAIR principles: Deposit .cif files (CCDC) for crystal structures and raw FIDs in public repositories (e.g., Zenodo). Annotate NMR peaks with δ values and coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.